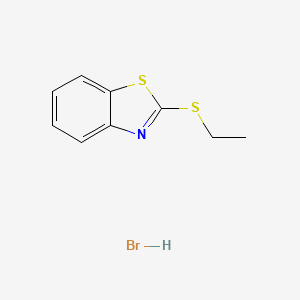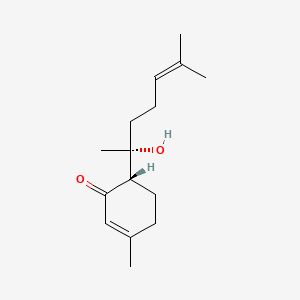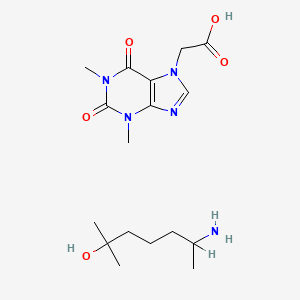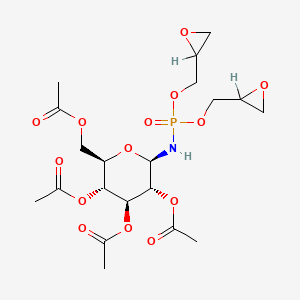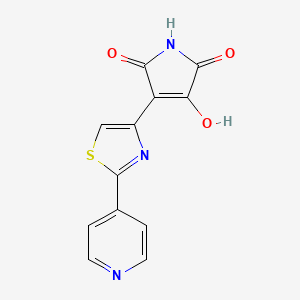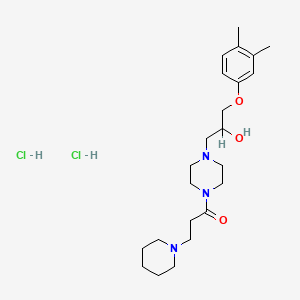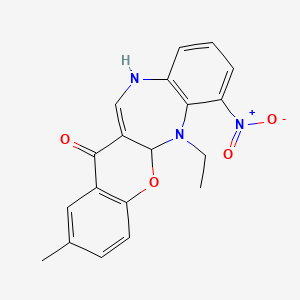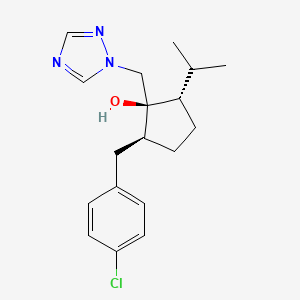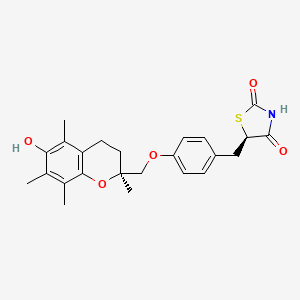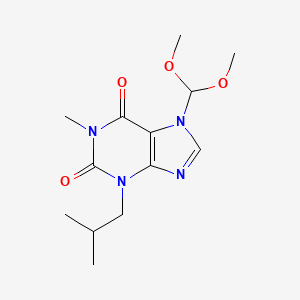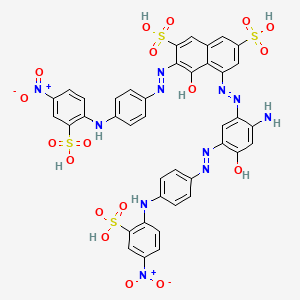
5-((2-Amino-4-hydroxy-5-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Amino-4-hydroxy-5-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in dyes and pigments due to their vivid colors and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azo compounds typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. For this specific compound, the process might involve:
Diazotization: The aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo bond.
Industrial Production Methods
In industrial settings, the production of such complex azo compounds involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include:
Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition.
pH Control: Adjusting the pH to optimize the coupling reaction.
化学反应分析
Types of Reactions
Azo compounds can undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to amines using reducing agents like sodium dithionite.
Oxidation: They can be oxidized to form azoxy compounds.
Substitution: Aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, zinc dust, and hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Reduction Products: Amines.
Oxidation Products: Azoxy compounds.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学研究应用
Azo compounds, including this specific compound, have various applications in scientific research:
Chemistry: Used as dyes and pigments in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in textile dyeing, printing inks, and plastics.
作用机制
The mechanism of action of azo compounds involves the interaction of the azo group with molecular targets. The azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include:
Enzymatic Reduction: Reduction by enzymes to form amines.
Oxidative Cleavage: Oxidation to form reactive species.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid.
Sudan III: Employed in lipid staining.
Uniqueness
This compound’s uniqueness lies in its complex structure with multiple azo groups and sulfonic acid functionalities, which may impart specific properties such as solubility, stability, and color intensity.
属性
CAS 编号 |
94021-34-8 |
|---|---|
分子式 |
C40H29N11O18S4 |
分子量 |
1080.0 g/mol |
IUPAC 名称 |
5-[[2-amino-4-hydroxy-5-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-3-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C40H29N11O18S4/c41-28-18-34(52)32(47-44-23-5-1-21(2-6-23)42-29-11-9-25(50(54)55)15-35(29)71(61,62)63)19-31(28)46-48-33-17-27(70(58,59)60)13-20-14-37(73(67,68)69)39(40(53)38(20)33)49-45-24-7-3-22(4-8-24)43-30-12-10-26(51(56)57)16-36(30)72(64,65)66/h1-19,42-43,52-53H,41H2,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69) |
InChI 键 |
ONKAQVKGLACWNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=C(C(=C3)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


